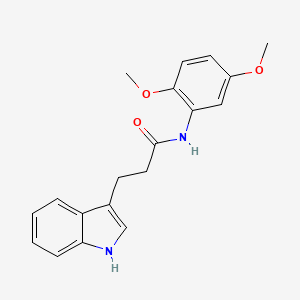

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide

Description

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative characterized by a 2,5-dimethoxyphenyl group linked via a propanamide chain to a 1H-indol-3-yl moiety.

Properties

CAS No. |

763089-67-4 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C19H20N2O3/c1-23-14-8-9-18(24-2)17(11-14)21-19(22)10-7-13-12-20-16-6-4-3-5-15(13)16/h3-6,8-9,11-12,20H,7,10H2,1-2H3,(H,21,22) |

InChI Key |

PCGNIIBSYYTNDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=CNC3=CC=CC=C32 |

solubility |

10.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction of 1,4-Dimethoxybenzene

The most viable route to 2,5-dimethoxyaniline begins with 1,4-dimethoxybenzene (CAS 150-78-7). Nitration using concentrated nitric acid in acetic anhydride introduces a nitro group at the ortho position relative to one methoxy group, yielding 2-nitro-1,4-dimethoxybenzene . Subsequent reduction of the nitro group is achieved via catalytic hydrogenation (H₂, 10% Pd/C, ethanol) or stoichiometric reduction with iron in hydrochloric acid, producing 2-amino-1,4-dimethoxybenzene (2,5-dimethoxyaniline).

Reaction Scheme:

$$

\text{1,4-Dimethoxybenzene} \xrightarrow[\text{HNO}3, \text{Ac}2\text{O}]{\text{Nitration}} \text{2-Nitro-1,4-dimethoxybenzene} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Reduction}} \text{2,5-Dimethoxyaniline}

$$

Optimization Notes:

- Nitration requires strict temperature control (0–5°C) to avoid over-nitration.

- Catalytic hydrogenation offers higher yields (~85%) compared to iron reduction (~70%).

Alternative Route via 2,5-Dimethoxybenzaldehyde

An alternative pathway involves 2,5-dimethoxybenzaldehyde (CAS 93-02-7), synthesized via formylation of 1,4-dimethoxybenzene using dichloromethyl methyl ether (ClCH₂OCH₃) and AlCl₃. The aldehyde is converted to its oxime via reaction with hydroxylamine hydrochloride, followed by reduction using sodium cyanoborohydride (NaBH₃CN) in methanol to yield 2,5-dimethoxyaniline.

Reaction Scheme:

$$

\text{1,4-Dimethoxybenzene} \xrightarrow[\text{ClCH}2\text{OCH}3, \text{AlCl}3]{\text{Formylation}} \text{2,5-Dimethoxybenzaldehyde} \xrightarrow[\text{NH}2\text{OH·HCl}]{\text{Oxime}} \text{2,5-Dimethoxybenzaldoxime} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{Reduction}} \text{2,5-Dimethoxyaniline}

$$

Advantages:

- Higher purity due to crystalline oxime intermediate.

- Avoids harsh nitration conditions.

Synthesis of 3-(1H-Indol-3-yl)Propanoic Acid

Friedel-Crafts Alkylation of Indole

Indole undergoes Friedel-Crafts alkylation with acrylic acid in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) to yield 3-(1H-indol-3-yl)propanoic acid . The reaction proceeds via electrophilic substitution at the indole’s 3-position, followed by protonation and workup.

Reaction Conditions:

- Solvent: Dichloromethane (DCM), 0°C to room temperature.

- Stoichiometry: 1.2 equiv BF₃·OEt₂, 3 equiv acrylic acid.

- Yield: ~65–70% after recrystallization (ethanol/water).

Mechanism:

$$

\text{Indole} + \text{CH₂=CHCOOH} \xrightarrow{\text{BF}_3} \text{3-(1H-Indol-3-yl)Propanoic Acid}

$$

Michael Addition to Propiolic Acid

An alternative method employs a Michael addition, where indole reacts with propiolic acid (HC≡CCOOH) in the presence of a base (e.g., K₂CO₃). This yields 3-(1H-indol-3-yl)propiolic acid , which is hydrogenated (H₂, Pd/BaSO₄) to the saturated propanoic acid.

Advantages:

- Avoids strongly acidic conditions.

- Higher regioselectivity.

Amide Coupling: Final Step

Activation and Coupling Strategies

The carboxylic acid (3-(1H-indol-3-yl)propanoic acid ) is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF. The activated ester reacts with 2,5-dimethoxyaniline to form the desired amide.

Procedure:

- Dissolve 3-(1H-indol-3-yl)propanoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF (10 mL/mmol).

- Add DIPEA (2.5 equiv) dropwise at 0°C.

- Stir for 30 min, then add 2,5-dimethoxyaniline (1.0 equiv).

- Warm to room temperature and stir for 12–16 h.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield: 75–80% (white crystalline solid).

Critical Parameters:

- Exclusion of moisture to prevent hydrolysis.

- Stoichiometric excess of HATU ensures complete activation.

Comparative Analysis of Synthetic Routes

| Parameter | Nitration-Reduction Route | Aldehyde-Oxime Route |

|---|---|---|

| Starting Material | 1,4-Dimethoxybenzene | 1,4-Dimethoxybenzene |

| Key Step | Nitration | Formylation |

| Yield | 70–75% | 65–70% |

| Purity | Moderate | High |

| Scalability | Excellent | Limited by oxime step |

Challenges and Mitigation Strategies

Indole Reactivity

The indole NH may compete as a nucleophile during amide coupling. To suppress this:

- Use mild coupling conditions (HATU/DIPEA, 0°C).

- Avoid strong bases that deprotonate the indole NH.

Purification of Polar Intermediates

- 3-(1H-Indol-3-yl)propanoic acid : Recrystallization from ethanol/water (1:3).

- This compound : Column chromatography (SiO₂, hexane/ethyl acetate gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the interactions of indole derivatives with biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-(N-(2,5-dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14)

- Structure : Features a 2,5-dimethoxyphenyl group connected to a sulfonamide-linked phenyl ring and a p-tolyloxy-propanamide chain.

- Synthesis: Yielded 55% via coupling of 3-(p-tolyloxy)propanoic acid with 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide .

- Physicochemical Properties :

- Melting point: 145°C

- Rf: 0.46 (CH2Cl2/AcOEt: 9/1)

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)

- Structure : Contains a complex thiadiazocin-thiazole-pyridine core linked to the 2,5-dimethoxyphenyl-propanamide group.

- Synthesis : Low yield (12%) due to multi-step reactions involving nitro reduction and cyclization .

- Physicochemical Properties :

- Melting point: 219°C

- Rf: 0.49

- Key Difference : The extended heterocyclic system likely enhances rigidity and π-π stacking, differing from the indole moiety’s planar aromaticity.

Variations in the Heterocyclic Moieties

N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide

- Structure : Replaces the 2,5-dimethoxyphenyl group with a cyclohexyl amine and adds methyl groups to the indole ring.

- Key Difference : The cyclohexyl group increases hydrophobicity, while methyl substitutions on indole may alter steric interactions compared to the unsubstituted indole in the target compound.

3-(1H-Benzimidazol-2-yl)-N-(2,5-dimethoxyphenyl)propanamide

Propanamide Derivatives with Alternative Aryl Groups

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

- Structure : Features a benzothiazole ring and a 3-chlorophenyl group.

- Key Difference : The benzothiazole moiety’s sulfur atom introduces electronegativity, while the chloro substituent increases lipophilicity .

N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide

Structural and Functional Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Rf | Yield (%) |

|---|---|---|---|---|

| Target Compound (Indole derivative) | ~325 (estimated) | N/A | N/A | N/A |

| A4.14 (Sulfonamide analogue) | N/A | 145 | 0.46 | 55 |

| Compound 29 (Thiadiazocin derivative) | N/A | 219 | 0.49 | 12 |

| 3-(Benzimidazol-2-yl) analogue | 325.36 | N/A | N/A | N/A |

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between 2,5-dimethoxyphenylamine and indole derivatives through amide bond formation. The reaction conditions usually require an organic solvent and a coupling agent to facilitate the formation of the amide linkage. The purity and yield of the synthesized compound can be assessed using techniques such as NMR spectroscopy and mass spectrometry.

General Procedure

- Reagents : 2,5-dimethoxyphenylamine, indole derivative, coupling agent (e.g., EDC or DCC), organic solvent (e.g., DMF or DMSO).

- Reaction Setup : Combine the reagents in an appropriate solvent under inert atmosphere conditions.

- Monitoring : Use TLC (Thin Layer Chromatography) to monitor the reaction progress.

- Purification : Purify the product using column chromatography.

Pharmacological Properties

This compound exhibits a variety of biological activities that can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it has shown activity against breast and colon cancer cells in vitro.

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

- Neuroprotective Effects : Research suggests that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole moiety contributes to interactions with serotonin receptors and other neuroreceptors, while the dimethoxyphenyl group may enhance lipophilicity and cellular uptake.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study conducted on MCF-7 and HT-29 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

- Inflammation Model : In RAW 264.7 macrophages, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS (lipopolysaccharide), indicating a potential mechanism for its anti-inflammatory effects .

- Neuroprotective Effects : In neuroblastoma cell models, this compound was shown to mitigate oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions between indole-containing carboxylic acids and aryl amines. For example, using 3-(1H-indol-3-yl)propanoic acid with 2,5-dimethoxyaniline under carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in solvents like n-hexane/CHCl₃. Purity is confirmed using HPLC (>95%) and structural validation via -NMR (e.g., indole NH resonance at δ 8.1–8.2 ppm) and ESI-MS .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Key spectroscopic markers include:

- IR : Stretching vibrations for amide C=O (~1660–1640 cm⁻¹) and indole NH (~3198 cm⁻¹).

- -NMR : Methoxy protons (δ 3.7–3.8 ppm), indole aromatic protons (δ 7.0–7.4 ppm), and amide NH (δ 8.1–8.3 ppm).

- ESI-MS : Molecular ion peak matching the exact mass (e.g., m/z 340–375 for derivatives). Advanced validation may include -NMR and 2D-COSY for resolving overlapping signals .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Stability under these conditions is typically >12 months, as indicated by consistent HPLC retention times and absence of degradation peaks. Avoid aqueous environments to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents on the indole ring (e.g., halogenation at position 5) or the dimethoxyphenyl group (e.g., replacing methoxy with ethoxy). Assess changes in bioactivity (e.g., IC₅₀ in enzyme assays) and pharmacokinetics (logP, metabolic stability). Computational tools like UCSF Chimera can model ligand-receptor interactions to prioritize analogs .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and validate target specificity using knockout cell lines or competitive binding assays. Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase assays). Discrepancies may arise from off-target effects or metabolite interference .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer : Determine solubility via shake-flask method (aqueous buffer at pH 7.4) with quantification by UV-Vis. Calculate logP experimentally using octanol-water partitioning or computationally via tools like ChemAxon. For poorly soluble derivatives, consider prodrug strategies (e.g., esterification of the amide group) .

Q. What strategies are effective in elucidating metabolic pathways and identifying reactive metabolites?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use isotopic labeling (e.g., -indole) to track metabolic sites. Reactive intermediates (e.g., epoxides) can be trapped with glutathione and identified using MS/MS .

Methodological Tools & Resources

- Molecular Modeling : UCSF Chimera for visualizing ligand-receptor docking and hydrogen-bond interactions .

- Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories like PubChem or Zenodo to enable cross-validation .

- Environmental Safety : Follow spill containment protocols (e.g., absorb with sand/vermiculite) and dispose via certified hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.